

Commercial Suppliers and Technical Applications of Oxaprozin-d10: A Guide for Researchers

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Compound of Interest

Compound Name: Oxaprozin-d10

Cat. No.: B15621311

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Introduction

Oxaprozin-d10 is a deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). In research and drug development, particularly in pharmacokinetic and bioanalytical studies, deuterated standards like **Oxaprozin-d10** are indispensable tools. Their use as internal standards in mass spectrometry-based quantification assays allows for high accuracy and precision by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability of **Oxaprozin-d10**, its key technical specifications, and a detailed experimental protocol for its application in bioanalysis.

Commercial Availability

Oxaprozin-d10 is available from several specialized chemical suppliers. A primary manufacturer appears to be Toronto Research Chemicals (TRC), with their products also distributed through various international vendors. Researchers can source **Oxaprozin-d10** from the following suppliers:

- Toronto Research Chemicals (TRC): A key manufacturer of complex organic chemicals for biomedical research.^{[1][2]}

- LGC Standards: A global supplier of reference materials and proficiency testing schemes, distributing TRC products.[\[3\]](#)[\[4\]](#)
- United States Biological: A supplier of biochemicals and other life science research products.[\[5\]](#)
- Hölzel-Diagnostika: A European distributor of research chemicals and diagnostics, including products from TRC.[\[6\]](#)
- Cayman Chemical: While they prominently list Oxaprozin-d5, they are a notable supplier of a wide range of deuterated standards and may be a source for **Oxaprozin-d10** upon inquiry.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Santa Cruz Biotechnology: A major provider of research reagents, though specific data sheets for **Oxaprozin-d10** were not readily available.[\[10\]](#)

Technical Data and Specifications

The quality and characterization of a deuterated standard are paramount for its effective use. Key parameters include chemical purity and isotopic enrichment. While a specific certificate of analysis for **Oxaprozin-d10** was not publicly available from all suppliers, the following tables summarize the typical specifications based on the available data.

Table 1: General Specifications of **Oxaprozin-d10**

Parameter	Value	Source
Chemical Formula	C ₁₈ H ₅ D ₁₀ NO ₃	[5]
Molecular Weight	303.38 g/mol	[5]
Appearance	White to off-white solid	Inferred from Oxaprozin
Storage Conditions	-20°C	[5]

Table 2: Purity and Isotopic Enrichment of Commercially Available Deuterated Oxaprozin Analogs

Product	Supplier	Chemical Purity	Isotopic Enrichment
Oxaprozin-d10	Hölzel-Diagnostika (distributor for TRC)	>95% (HPLC)	Not specified
Oxaprozin-d5	Cayman Chemical	≥98%	≥99% deuterated forms (d ₁ -d ₅)

Note: Isotopic enrichment is a critical parameter that should be confirmed with the supplier via a lot-specific Certificate of Analysis.

Experimental Protocol: Quantification of Oxaprozin in Human Plasma using LC-MS/MS with Oxaprozin-d10 as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of Oxaprozin in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, with **Oxaprozin-d10** serving as the internal standard (IS).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

1. Materials and Reagents

- Oxaprozin reference standard
- **Oxaprozin-d10** (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxaprozin and **Oxaprozin-d10** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Oxaprozin stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Oxaprozin-d10** stock solution with the same diluent to the desired concentration.

3. Sample Preparation (Protein Precipitation Method)

- Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.
- Add 10 µL of the **Oxaprozin-d10** internal standard working solution to each tube (except for blank samples) and vortex briefly.
- Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Oxaprozin from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive or Negative ion mode (to be optimized).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Oxaprozin: Precursor ion (m/z) → Product ion (m/z) (to be determined by infusion and optimization).
 - **Oxaprozin-d10**: Precursor ion (m/z) → Product ion (m/z) (to be determined by infusion and optimization).
 - Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis and Quantification

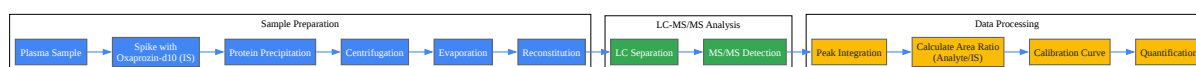
- Integrate the peak areas for both Oxaprozin and **Oxaprozin-d10** for each sample.
- Calculate the peak area ratio (Oxaprozin peak area / **Oxaprozin-d10** peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.

- Determine the concentration of Oxaprozin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of a drug in a biological matrix using a deuterated internal standard and LC-MS/MS.



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